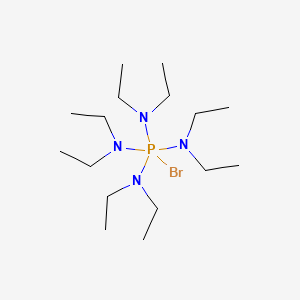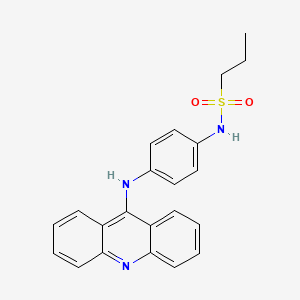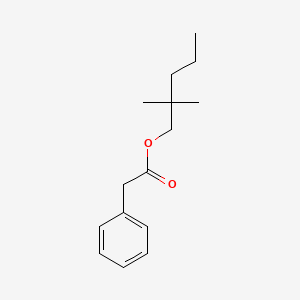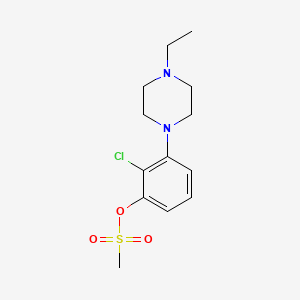
Tetra(diethylamino)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(diethylamino)phosphonium bromide is a quaternary phosphonium salt with the molecular formula C16H40BrN4P. This compound is known for its unique structure, where a central phosphorus atom is bonded to four diethylamino groups, and it is paired with a bromide anion. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(diethylamino)phosphonium bromide typically involves the reaction of phosphorus trichloride with diethylamine in the presence of a base, followed by the addition of a bromide source. The reaction can be summarized as follows: [ \text{PCl}_3 + 4 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Cl}^- ] [ \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Cl}^- + \text{NaBr} \rightarrow \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Br}^- + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra(diethylamino)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Tetra(diethylamino)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the Wittig reaction.
Medicine: Research is ongoing into its potential use as an antimicrobial agent.
Industry: It is used in the synthesis of other phosphonium salts and as a phase-transfer catalyst.
Mécanisme D'action
The mechanism by which Tetra(diethylamino)phosphonium bromide exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate. Its molecular targets include various substrates in organic reactions, and it operates through pathways involving nucleophilic substitution and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethylammonium bromide
- Tetramethylammonium bromide
- Trihexyl tetradecyl phosphonium bromide
Uniqueness
Tetra(diethylamino)phosphonium bromide is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Compared to similar compounds, it offers advantages in terms of stability and efficiency in catalysis.
Propriétés
Numéro CAS |
80920-63-4 |
|---|---|
Formule moléculaire |
C16H40BrN4P |
Poids moléculaire |
399.39 g/mol |
Nom IUPAC |
N-[bromo-tris(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H40BrN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
Clé InChI |
CTNZKNIQIDUKKS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)









